3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methoxyphenyl)methanone
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Overview
Description
3-Azabicyclo[310]hexan-3-yl(4-bromo-3-methoxyphenyl)methanone is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms The specific structure of this compound includes a 3-azabicyclo[310]hexane core with a 4-bromo-3-methoxyphenyl group attached to it
Preparation Methods
The synthesis of 3-azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methoxyphenyl)methanone can be achieved through several synthetic routes. One common method involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles . This reaction is typically carried out under mild conditions using a base such as potassium tert-butoxide. Another approach involves the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, which provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .
Chemical Reactions Analysis
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methoxyphenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of bioactive molecules, including antitumor agents and antibiotics . It has also been identified as a useful synthon in a range of organic transformations, making it valuable in the development of new synthetic methodologies . Additionally, its unique structure allows it to interact with various biological targets, making it a potential candidate for drug design and development .
Mechanism of Action
The mechanism of action of 3-azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, thereby modulating their activity. For example, it can act as an inhibitor of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific bioactive molecule derived from this compound.
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methoxyphenyl)methanone can be compared with other similar compounds such as duocarmycin, yatakemycin, and CC-1065, which also contain aza[3.1.0]bicyclic structures . These compounds are known for their antitumor activity and ability to alkylate DNA. this compound is unique due to the presence of the 4-bromo-3-methoxyphenyl group, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(4-bromo-3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-17-12-5-8(2-3-11(12)14)13(16)15-6-9-4-10(9)7-15/h2-3,5,9-10H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXLABZPFWOKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N2CC3CC3C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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